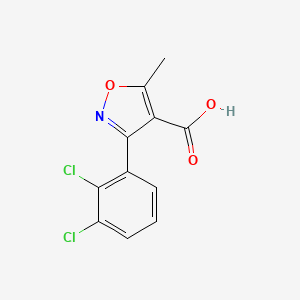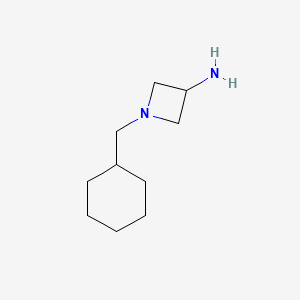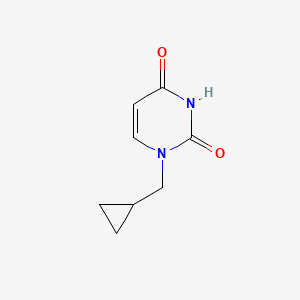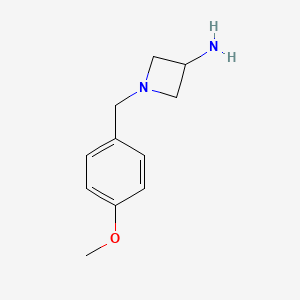
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds like “2,3-Dichlorophenylpiperazine” involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds like “2,3-Dichlorophenylpiperazine” has been analyzed and documented . The compound has a molar mass of 231.12 g/mol and its InChI key is UDQMXYJSNNCRAS-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound “3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione” has been synthesized and screened for its in vitro antibreast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2,3-Dichlorophenylpiperazine” have been documented . It has a molar mass of 231.12 g/mol, appears as a brown oil, and has a density of 1.272g/cm 3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- The compound serves as a precursor in the synthesis of various heterocyclic derivatives. For instance, Prokopenko et al. (2010) demonstrated the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their derivatives, highlighting the versatility of oxazole compounds in organic synthesis Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010.
Photophysical and Nonlinear Optical Behavior
- The compound is investigated for its potential in photophysical applications. Murthy et al. (2013) synthesized novel oxazolone derivatives, including structures similar to the compound , to evaluate their third-order nonlinear optical properties, demonstrating their excellent optical limiting behavior Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013.
Antimicrobial Activities
- Oxazole derivatives, including those related to the compound, have been assessed for their antimicrobial properties. For example, Patel and Shaikh (2011) synthesized oxazolyl-quinazolinones and evaluated their antimicrobial activity, finding that certain derivatives exhibit significant efficacy Patel & Shaikh, 2011.
Advanced Material Science
- The oxazole ring, a component of the compound, is frequently incorporated into materials with advanced functionalities. This includes its use in designing compounds with specific optical properties or as part of materials for electronic applications.
Pharmaceutical Research
- While the specific compound "3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid" may not have direct references in pharmaceutical research within the provided citations, oxazole derivatives, in general, are of significant interest. They are explored for various therapeutic potentials, including as inhibitors for protein misfolding diseases, as seen in Razavi et al.'s study on oxazoles as transthyretin amyloid fibril inhibitors Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSFOUNJWRTJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469116.png)
![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-ol](/img/structure/B1469128.png)




![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)
